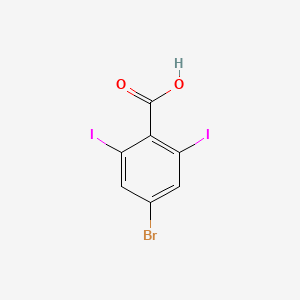
6-iodo-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-indole-3-carboxylic acid typically involves the iodination of indole-3-carboxylic acid. One common method is the electrophilic substitution reaction, where indole-3-carboxylic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:
- Dissolve indole-3-carboxylic acid in acetic acid.
- Add iodine and potassium iodate to the solution.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated purification systems. The choice of solvents, reagents, and reaction conditions can be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-iodo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives with different functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide), temperature (room temperature to reflux).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetic acid), temperature (room temperature to reflux).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).
Major Products
Substitution Reactions: 6-amino-1H-indole-3-carboxylic acid, 6-thio-1H-indole-3-carboxylic acid.
Oxidation Reactions: Indole-3-carboxylic acid derivatives with aldehyde or ketone groups.
Reduction Reactions: 6-iodo-1H-indole-3-methanol, 6-iodo-1H-indole-3-aldehyde.
Applications De Recherche Scientifique
6-iodo-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-iodo-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group enhance its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid: Lacks the iodine atom at the 6-position, resulting in different reactivity and biological activity.
6-bromo-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
6-chloro-1H-indole-3-carboxylic acid:
Uniqueness
6-iodo-1H-indole-3-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential for substitution reactions. The combination of the iodine atom and carboxylic acid group provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C9H6INO2 |
|---|---|
Poids moléculaire |
287.05 g/mol |
Nom IUPAC |
6-iodo-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) |
Clé InChI |
AXYULVYRXYXUGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)NC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


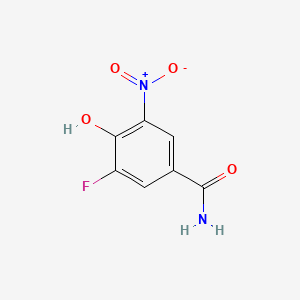

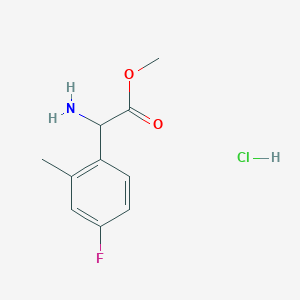


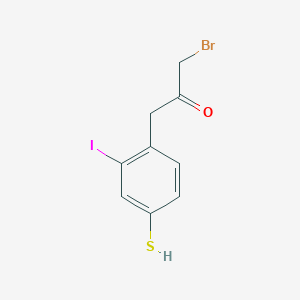
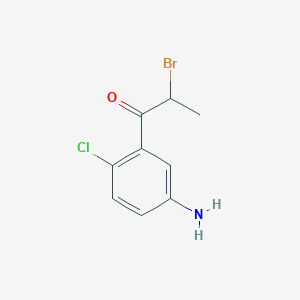
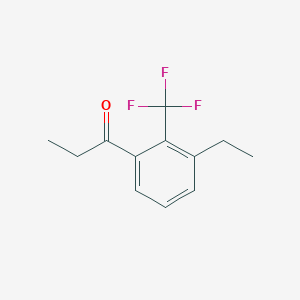

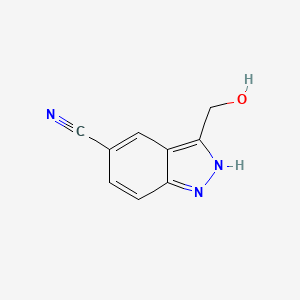

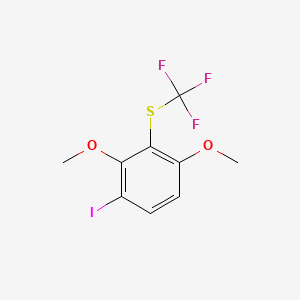
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
